Lipophilicity (XLogP3) Comparison
The 4-ethyl derivative exhibits a computed XLogP3-AA of 0.3, indicating a balanced hydrophilic-lipophilic profile suitable for oral bioavailability. In contrast, the N4-unsubstituted analog (1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione) has a lower XLogP3-AA of -0.2, while the N4-methyl analog has an XLogP3-AA of 0.0. The 0.5 log unit increase relative to the unsubstituted core and 0.3 log unit increase over the methyl analog reflect a meaningful shift in membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | N4-unsubstituted: -0.2; N4-methyl: 0.0 |
| Quantified Difference | +0.5 vs. unsubstituted; +0.3 vs. methyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A higher XLogP3-AA within the optimal range (0-3) enhances passive membrane permeability, making the 4-ethyl derivative a superior starting point for cell-permeable probe or drug development compared to more hydrophilic analogs.
- [1] PubChem. (2025). Compound Summary for CID 14460550, 4-Ethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione; CID 13556516, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione; CID 13556517, 1-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. National Center for Biotechnology Information. View Source
